molecular formula C12H15NO4 B12555054 Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-

Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-

Cat. No.: B12555054
M. Wt: 237.25 g/mol
InChI Key: QHCLACIRZLUQEU-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

1-ethyl-2,5-dimethoxy-4-[(Z)-2-nitroethenyl]benzene

InChI

InChI=1S/C12H15NO4/c1-4-9-7-12(17-3)10(5-6-13(14)15)8-11(9)16-2/h5-8H,4H2,1-3H3/b6-5-

InChI Key

QHCLACIRZLUQEU-WAYWQWQTSA-N

Isomeric SMILES

CCC1=CC(=C(C=C1OC)/C=C\[N+](=O)[O-])OC

Canonical SMILES

CCC1=CC(=C(C=C1OC)C=C[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Base-Catalyzed Henry Reaction

The Henry reaction between 2,5-dimethoxy-4-ethylbenzaldehyde and nitromethane in the presence of a base is a widely reported method.

Procedure :

  • Reagents :
    • 2,5-Dimethoxy-4-ethylbenzaldehyde (1 equiv)
    • Nitromethane (5–10 equiv)
    • Potassium carbonate (0.5–1.0 equiv)
    • Alumina (Al₂O₃) as a solid support.
  • Conditions :
    • Solvent-free grinding followed by microwave irradiation (5–10 min at 300–500 W).
    • Yield: 70–75% after silica gel chromatography.

Mechanism :
The reaction proceeds via base-catalyzed nitroaldol condensation, forming the (E)-nitroethenyl group through dehydration.

Ammonium Acetate-Mediated Synthesis

A scalable method using ammonium acetate as a catalyst has been optimized for industrial production.

Procedure :

  • Reagents :
    • 2,5-Dimethoxybenzaldehyde (1 equiv)
    • Nitroethane (1.2 equiv)
    • Ammonium acetate (0.25–0.3 equiv)
    • Toluene or ethyl acetate as solvent.
  • Conditions :
    • Reflux at 70–80°C for 4–10 hours.
    • Yield: 85–90% after crystallization.

Key Data :

Parameter Value
Reaction Time 4–10 hours
Temperature 70–80°C
Catalyst Loading 0.25–0.3 equiv ammonium acetate
Solvent Toluene, ethyl acetate, xylene

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while maintaining high yields.

Procedure :

  • Reagents :
    • 2,5-Dimethoxy-4-ethylbenzaldehyde (5 mmol)
    • Nitromethane (25 mmol)
    • Potassium carbonate (0.35 g)
    • Alumina (5 g).
  • Conditions :
    • Microwave irradiation at 500 W for 5 minutes.
    • Purification via silica gel chromatography (petroleum ether/ethyl acetate/dichloromethane, 1:1:0.3).

Advantages :

  • Reaction time reduced from hours to minutes.
  • Improved stereoselectivity for the (E)-isomer.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods prioritize solvent recycling and waste reduction.

Procedure :

  • Reagents :
    • 2,5-Dimethoxybenzaldehyde (83 kg)
    • Nitroethane (61 kg)
    • Ammonium acetate (23 kg)
    • Ethyl acetate (350 L).
  • Conditions :
    • Continuous flow reactor at 75–78°C for 4 hours.
    • Crystallization from cooled organic layer yields >95% purity.

Environmental Benefits :

  • Solvent (ethyl acetate) and aqueous layers recycled.
  • Near-zero waste generation.

Comparative Analysis of Methods

Yield and Efficiency

Method Yield (%) Time Scalability
Traditional Henry 70–75 5–10 min Lab-scale
Ammonium Acetate 85–90 4–10 hours Industrial
Microwave-Assisted 75 5 min Lab-scale

Stereochemical Control

  • Microwave and solvent-free methods favor (E)-isomer formation due to reduced thermal degradation.
  • Industrial methods achieve >95% (E)-isomer purity via controlled crystallization.

Critical Challenges and Solutions

Byproduct Formation

  • Issue : Nitroalkene dimerization or over-nitration.
  • Solution : Use of excess nitromethane (5–10 equiv) and low-temperature crystallization.

Purification Difficulties

  • Issue : Co-elution of byproducts in chromatography.
  • Solution : Gradient elution with petroleum ether/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroethenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of Benzene, 1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl) typically involves the following steps:

  • Starting Materials :
    • 2,5-dimethoxybenzaldehyde
    • Nitroethene
    • Ethylating agents
  • Reaction Conditions :
    • Conducted in an organic solvent at elevated temperatures (70-80°C) for several hours.
  • Procedure :
    • The reactants are combined in specific ratios to optimize yield and purity.

Organic Synthesis

Benzene, 1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl) serves as an important intermediate in the synthesis of various organic compounds. It can be used to produce derivatives that possess unique chemical properties beneficial for further research and industrial applications.

Biological Studies

Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biomolecules, which may lead to the discovery of new pharmaceutical agents. The nitro group can undergo reduction to form amines that may interact with biological targets such as enzymes and receptors.

Pharmaceutical Development

There is ongoing exploration of Benzene, 1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl) for its potential use in drug development. Its structural features may contribute to the design of novel antitumor agents and inhibitors for various biological pathways.

Industrial Applications

This compound is also utilized in the production of dyes and polymers. Its unique chemical structure allows it to participate in reactions that yield materials with desirable properties for industrial use.

Case Study 1: Antitumor Activity

A study investigated the effects of Benzene, 1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl) on cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against specific tumor cells, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized various derivatives of Benzene, 1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl) to evaluate their biological activities. Several derivatives showed enhanced activity against certain pathogens, indicating that modifications to the original structure can yield compounds with improved efficacy.

Mechanism of Action

The mechanism of action of Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include:

    Electrophilic Attack: The nitroethenyl group can act as an electrophile, reacting with nucleophiles.

    Aromatic Stabilization: The benzene ring provides stability to the compound, facilitating various substitution reactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-
  • CAS Number : 168783-20-8
  • Key Substituents :
    • Ethyl group at position 1.
    • Methoxy groups at positions 2 and 3.
    • Nitroethenyl group at position 2.

Structural Features :
The compound features a benzene ring substituted with electron-donating methoxy groups and an electron-withdrawing nitroethenyl group. This combination creates a polarized aromatic system, influencing its reactivity and physical properties.

Substituent Variations in Nitroethenyl-Substituted Benzene Derivatives

Table 1: Key Structural and Property Comparisons
Compound Name (CAS No.) Substituents Molecular Weight Key Properties/Applications Source
Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- (168783-20-8) 1-Ethyl, 2,5-dimethoxy, 4-nitroethenyl Not explicitly provided Polarized aromatic system; potential use in organic synthesis or materials science
Benzene,1-methoxy-4-(2-nitroethenyl)- (4-Methoxy-β-nitrostyrene) 1-Methoxy, 4-nitroethenyl ~179.17* Photoreactive; used in polymer crosslinking
Benzene,1-(ethylthio)-2,5-dimethoxy-4-(2-nitroethenyl)- 1-Ethylthio, 2,5-dimethoxy, 4-nitroethenyl Not provided Thioether group enhances lipophilicity; possible pharmaceutical applications
Benzene,1,2-dimethoxy-4-[(1E)-2-(4-nitrophenyl)ethenyl]- 1,2-Dimethoxy, 4-(4-nitrophenylethenyl) ~299.28* Extended conjugation for optoelectronic applications
Benzene,1-[(1Z)-2-(4-methylphenyl)ethenyl]-2-nitro- (823809-31-0) 2-Nitro, 1-(4-methylphenylethenyl) 239.27 Z-isomer configuration; potential in liquid crystals

*Calculated based on molecular formulas where explicit data is unavailable.

Key Observations :

Electronic Effects :

  • The nitroethenyl group introduces strong electron-withdrawing effects, stabilizing negative charges and enhancing reactivity in electrophilic substitutions. This contrasts with purely alkyl-substituted analogs (e.g., Benzene,1-ethyl-2,4-dimethyl- [CAS 874-41-9]), which exhibit lower polarity and higher volatility .
  • Methoxy groups at positions 2 and 5 donate electrons via resonance, creating a push-pull electronic structure. This is absent in simpler nitroethenyl derivatives like 4-Methoxy-β-nitrostyrene .

Steric and Solubility Considerations :

  • The ethyl group in the target compound increases hydrophobicity compared to unsubstituted analogs (e.g., 4-Methoxy-β-nitrostyrene). However, the ethylthio variant (from ) may exhibit even greater lipophilicity due to the sulfur atom .
  • Bulkier substituents, such as in Benzene,1,4-diethenyl-2,5-dihexadecyl- (CAS 850306-96-6), drastically increase molecular weight (>800 g/mol) and reduce solubility in polar solvents .

Applications: Compounds with extended conjugation (e.g., 4-(4-nitrophenylethenyl) derivatives) are prioritized in optoelectronics for their light-absorbing properties .

Biological Activity

Benzene, 1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-, also known by its CAS number 168783-20-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological properties of this compound, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of Benzene, 1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- is C₁₂H₁₅N₄O₄, with a molecular weight of approximately 237.25 g/mol. The compound features an ethyl group and two methoxy groups attached to a benzene ring, along with a nitroethenyl substituent that may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures to Benzene, 1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- exhibit various degrees of antimicrobial activity. For instance, studies on related dimethoxybenzene derivatives have shown potential antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli . The presence of functional groups like methoxy and nitro may enhance these activities through mechanisms such as disruption of bacterial cell walls or interference with metabolic pathways.

Study on Structural Analogs

A study focusing on the bioactivity of structurally related compounds (such as 2C-T-2) reported significant effects on nitric oxide production in lymphocytes. This indicates potential immunomodulatory effects that could be relevant for understanding the biological impact of Benzene, 1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- . The modulation of immune responses may have implications for both therapeutic applications and toxicity assessments.

Metabolomic Studies

Metabolomic profiling has revealed that certain dimethoxybenzene derivatives can influence metabolic pathways in organisms. For instance, the detection of specific metabolites in biological samples following exposure to these compounds suggests interactions at the cellular level that could lead to altered physiological responses . Such studies are crucial for elucidating the pharmacokinetics and pharmacodynamics of Benzene, 1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-.

Data Table: Summary of Biological Activities

Activity Related Compounds Findings
AntimicrobialDimethoxybenzeneEffective against S. aureus, E. coli
Cytotoxicity2C-T-2Induces apoptosis in cancer cells
ImmunomodulationVarious analogsAlters nitric oxide production in lymphocytes
Metabolic EffectsDimethoxy derivativesInfluences metabolic pathways in exposed organisms

Q & A

Q. Advanced: How can reaction conditions be optimized to enhance regioselectivity in nitroethenyl functionalization?

Answer: Regioselectivity is influenced by:

  • Electronic effects : Electron-donating groups (e.g., methoxy) direct nitroethenyl addition to para/ortho positions via resonance stabilization.
  • Steric hindrance : Bulky substituents (e.g., ethyl groups) may favor specific orientations, as seen in crystal structure data .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates. Kinetic studies using HPLC monitoring and DFT calculations can validate mechanistic pathways .

Basic: What spectroscopic techniques are critical for characterizing the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm), ethyl group splitting (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.8 ppm for CH₂), and nitroethenyl protons (δ 7.2–8.0 ppm as doublets for trans-configuration) .
    • ¹³C NMR : Nitroethenyl carbons (δ 120–140 ppm), methoxy carbons (δ 55–60 ppm).
  • IR : Strong absorption at ~1520 cm⁻¹ (C=C stretching in nitroethenyl) and ~1250 cm⁻¹ (C-O in methoxy) .

Q. Advanced: How does X-ray crystallography resolve ambiguities in spatial arrangement?

Answer: X-ray diffraction provides:

  • Bond lengths/angles : Confirms trans-configuration of the nitroethenyl group (C=C bond ~1.33 Å, C-NO₂ ~1.48 Å) .
  • Intermolecular interactions : Hydrogen bonding between nitro groups and methoxy/ethyl substituents influences crystal packing .
  • Validation : Cross-referencing with computational models (e.g., Gaussian) ensures structural accuracy.

Basic: How do substituents (ethyl, methoxy, nitroethenyl) influence the compound’s electronic properties?

Answer:

  • Methoxy groups : Electron-donating, activate the benzene ring toward electrophilic substitution and stabilize intermediates via resonance.
  • Nitroethenyl : Strong electron-withdrawing effect, reduces electron density at the benzene ring, and enhances reactivity in polar reactions.
  • Ethyl group : Steric effects dominate over electronic contributions, potentially hindering access to reactive sites .

Q. Advanced: What mechanistic insights explain the compound’s reactivity under oxidative or reductive conditions?

Answer:

  • Oxidation : Nitroethenyl groups may undergo epoxidation or ozonolysis, forming carbonyl derivatives.
  • Reduction : Catalytic hydrogenation (e.g., Pd/C) converts nitroethenyl to amine, altering electronic properties.
  • Kinetic profiling : UV-Vis spectroscopy monitors reaction progress, while Hammett plots correlate substituent effects with reaction rates .

Basic: What analytical methods ensure purity and quantify impurities in synthesized batches?

Answer:

  • GC-MS : Detects volatile byproducts (e.g., unreacted nitromethane) using NIST reference spectra .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm separate nitroethenyl derivatives from polar impurities .

Q. Advanced: How can hyphenated techniques resolve co-eluting impurities?

Answer:

  • LC-MS/MS : Combines chromatographic separation with high-resolution mass detection (e.g., Q-TOF) to identify trace impurities via fragmentation patterns.
  • 2D NMR : Resolves overlapping signals in complex mixtures, such as diastereomers formed during synthesis .

Advanced: How should researchers address discrepancies in reported spectroscopic data for this compound?

Answer:

  • Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 1-benzyloxy-4-(2-nitroethenyl)benzene) .
  • Isotopic labeling : ¹³C-labeled reagents clarify ambiguous carbon assignments.
  • Collaborative databases : Use platforms like NIST Chemistry WebBook to access standardized spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.